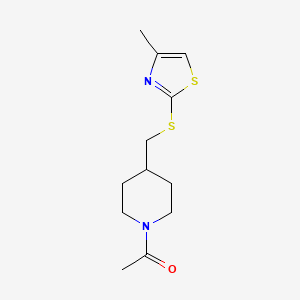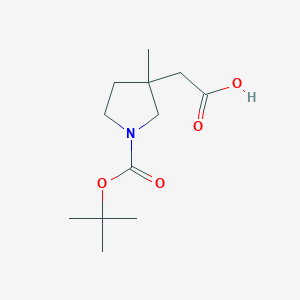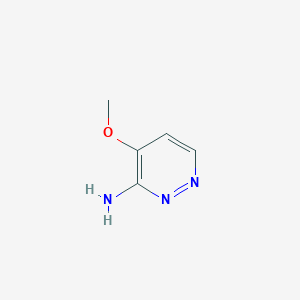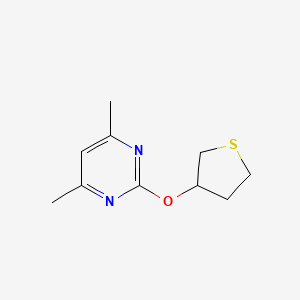
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A compound with a similar structure was synthesized using a click chemistry approach. This method involved starting with a related compound and utilizing spectroscopic characterization (IR, NMR, MS) along with thermal stability analyses (TGA, DSC), and single-crystal XRD analysis. Such techniques are crucial for confirming the structural integrity and stability of novel compounds for further biological application (Govindhan et al., 2017).
Biological Activities
- Research on related thiazolyl compounds has shown significant immunosuppressive and immunostimulatory effects, suggesting potential applications in modulating immune responses. These compounds also exhibited cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy (Abdel‐Aziz et al., 2011).
Wound Healing Applications
- Derivatives of piperidinyl ethanones were synthesized and demonstrated significant in vivo wound healing activity in rat models. The study highlighted the importance of specific functional groups in enhancing the wound healing process, which can inform the development of new therapeutic agents (Vinaya et al., 2009).
Electrochemical Synthesis
- Electrochemical synthesis of arylthiobenzazoles from a piperazinyl ethanone precursor was explored, revealing a method for creating disubstituted ethanone derivatives through electrochemically driven reactions. This process demonstrates the compound's versatility in synthesizing heterocyclic compounds with potential applications in material science and pharmacology (Amani & Nematollahi, 2012).
Antiviral Activity
- A study involving pyrazolo and triazine derivatives, which share structural similarities with the queried compound, investigated their synthesis, reactions, and antiviral activities. These compounds were evaluated for cytotoxicity and activity against HSV1 and HAV-MBB, showcasing the potential of such molecules in developing new antiviral agents (Attaby et al., 2006).
Mecanismo De Acción
Target of Action
The primary targets of the compound “1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone” are currently unknown. This compound is a part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazoles, in general, are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The downstream effects of these pathways can vary widely depending on the specific compound and its targets.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data. Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.
Propiedades
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS2/c1-9-7-16-12(13-9)17-8-11-3-5-14(6-4-11)10(2)15/h7,11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKCNOYTYDZBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953802.png)


![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2953807.png)
![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2953816.png)

![1-(4-Fluorophenyl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2953820.png)



![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2953824.png)
